![molecular formula C14H17NO2S2 B6427401 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide CAS No. 2034567-24-1](/img/structure/B6427401.png)
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide
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Overview
Description
Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can vary widely depending on the specific substituents attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, condensation reactions of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives also show antimicrobial properties . This makes them useful in the development of new antimicrobial agents.
Anti-Cancer Properties
Thiophene derivatives have been found to exhibit anti-cancer properties . This suggests potential applications in the development of new cancer therapies.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them promising candidates for use in electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of display technology.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene-based analogs, such as N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide, have been the focus of many scientists due to their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c16-8-6-11(12-3-1-9-18-12)5-7-15-14(17)13-4-2-10-19-13/h1-4,9-11,16H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBXCORVWVTFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=CS2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide |
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